2-Chloro-3,8-dimethyl-5-nitroquinoline
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Overview
Description
2-Chloro-3,8-dimethyl-5-nitroquinoline is a heterocyclic aromatic compound with a quinoline backbone It is characterized by the presence of chlorine, methyl, and nitro functional groups at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,8-dimethyl-5-nitroquinoline typically involves the nitration of 2-chloro-3,8-dimethylquinoline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The reaction mixture is typically quenched, neutralized, and subjected to purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,8-dimethyl-5-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or other functional groups using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of 2-chloro-3,8-dimethyl-5-aminoquinoline.
Oxidation: Formation of carboxylic acid derivatives or other oxidized products.
Scientific Research Applications
2-Chloro-3,8-dimethyl-5-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,8-dimethyl-5-nitroquinoline and its derivatives depends on the specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
2-Chloro-3,8-dimethyl-5-nitroquinoline can be compared with other quinoline derivatives such as:
2-Chloro-3,8-dimethylquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Chloro-5-nitroquinoline: Lacks the methyl groups, which can influence its electronic properties and reactivity.
3,8-Dimethyl-5-nitroquinoline:
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-3,8-dimethyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-3-4-9(14(15)16)8-5-7(2)11(12)13-10(6)8/h3-5H,1-2H3 |
InChI Key |
AUDQMRJVTNZBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(C(=N2)Cl)C |
Origin of Product |
United States |
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